molecular formula C21H17ClFN5O2S B3404988 N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea CAS No. 1251679-63-6

N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea

Cat. No. B3404988
CAS RN: 1251679-63-6
M. Wt: 457.9
InChI Key: AYMCEPDCDNYWFC-UHFFFAOYSA-N
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Description

N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to possess a unique mechanism of action, which makes it a promising candidate for the development of novel drugs. In

Mechanism of Action

The mechanism of action of N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of kinases, which are known to play a crucial role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea in lab experiments is its unique mechanism of action. This compound has shown promising results in the treatment of various diseases, and its use in lab experiments can help to further explore its potential applications in medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research on N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea. One of the areas of research is the development of novel drugs based on this compound. Researchers can explore the potential of this compound in the treatment of various diseases and develop new drugs that are more effective and have fewer side effects. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Finally, researchers can also explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is a promising compound that has shown potential applications in medicinal chemistry. Its unique mechanism of action and various biochemical and physiological effects make it a promising candidate for the development of novel drugs. The synthesis method has been optimized, and researchers can now explore the potential of this compound in the treatment of various diseases. Future research can focus on the development of new drugs based on this compound, optimization of the synthesis method, and exploration of its potential in combination with other drugs.

Scientific Research Applications

N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and anti-fungal properties.

properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-13-10-16(23)6-7-17(13)25-18(29)11-28-21(30)27-9-8-24-20(19(27)26-28)31-12-14-2-4-15(22)5-3-14/h2-10H,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMCEPDCDNYWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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